Vinyl 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5312. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h6,9H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBZOHMCHDADGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052633 | |

| Record name | Ethenyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-04-2 | |

| Record name | Vinyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL 2-ETHYLHEXANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-ethyl-, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QLD4A946M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Vinyl 2-ethylhexanoate" chemical properties and structure

An In-Depth Technical Guide to Vinyl 2-Ethylhexanoate: Properties, Synthesis, and Applications

Introduction: A Versatile Monomer in Polymer Science

This compound (V2EH), registered under CAS number 94-04-2, is a significant organic compound classified as a vinyl ester of 2-ethylhexanoic acid.[1][2] It presents as a colorless to pale yellow liquid with a characteristic odor.[1] This monomer is a cornerstone in the synthesis of specialized polymers and copolymers. Its unique structure, featuring a reactive vinyl functional group and a branched eight-carbon alkyl chain, imparts desirable properties such as enhanced flexibility, hydrophobicity, and adhesion to the resulting polymer matrixes.[1][3]

Primarily, V2EH serves as a reactive intermediate and a comonomer in polymerization processes.[3][4] It is frequently copolymerized with other vinyl and alkene monomers, including vinyl acetate, styrenics, and methacrylates, to tailor the properties of the final polymer.[3][5][6] The incorporation of the 2-ethylhexanoate group enhances the hydrophobicity of polymers compared to those made with linear esters and can lower the glass transition temperature (Tg), improving material flexibility.[3] These characteristics make it invaluable in the formulation of high-performance coatings, adhesives, sealants, and paints.[1][6][7]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its primary synthesis routes, polymerization kinetics, and key industrial applications, designed for professionals in chemical research and materials science.

Chemical Structure and Core Properties

The molecular identity of this compound is defined by its specific arrangement of atoms and the functional groups present.

Molecular Structure

The structure consists of a vinyl group (CH₂=CH-) attached to the oxygen atom of the carboxyl group of 2-ethylhexanoic acid. The presence of a chiral center at the second carbon of the hexanoate chain means the compound exists as a racemic mixture.[8]

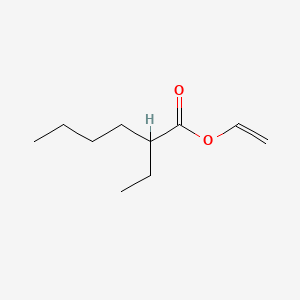

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifying and physical properties of V2EH is provided below.

| Property | Value | Source(s) |

| CAS Number | 94-04-2 | [9][10][11] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][9][10] |

| Molecular Weight | 170.25 g/mol | [8][10][12] |

| IUPAC Name | ethenyl 2-ethylhexanoate | [10] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | -90 °C (lit.) | [13][14] |

| Boiling Point | 86 °C at 30 mm Hg; 402.2 K (129°C) at 0.027 bar | [11][13] |

| Density | 0.87 g/cm³ | [13] |

| Refractive Index (n20/D) | 1.426 (lit.) | [13][14] |

| Flash Point | 65 °C | [13] |

| Water Solubility | 12 mg/L at 20 °C; Insoluble | [13] |

| Synonyms | 2-Ethylhexanoic acid, vinyl ester; Vinyl 2-ethylhexoate; Vynate 2EH | [1][9][10] |

Synthesis Methodologies

The industrial production of this compound is achieved through several established chemical pathways. The choice of method often depends on economic viability, catalyst efficiency, and desired purity.

Key Synthesis Routes

-

Reaction with Acetylene : A traditional method involves the direct reaction of 2-ethylhexanoic acid with acetylene in the presence of a catalyst. This process, while effective, often requires handling of highly flammable acetylene gas.[3]

-

Palladium-Catalyzed Reaction with Ethylene : A more modern and economically favorable route is the homogeneous liquid-phase catalytic reaction of ethylene with 2-ethylhexanoic acid.[3] This process utilizes a palladium(II) catalyst, which facilitates the insertion of ethylene into the carboxylic acid, forming the vinyl ester.[3]

-

Transvinylation : This widely used industrial method involves a vinyl interchange reaction. Typically, vinyl acetate is reacted with 2-ethylhexanoic acid in the presence of a catalyst. The vinyl group is transferred from vinyl acetate to the 2-ethylhexanoic acid, yielding V2EH and acetic acid as a byproduct.[3]

Caption: Diagram of the Transvinylation synthesis route for V2EH.

General Protocol for Transvinylation Synthesis

The following protocol outlines a representative lab-scale synthesis of V2EH via transvinylation. The causality behind this choice is its prevalence in industrial applications and its avoidance of hazardous acetylene gas.[3]

Objective: To synthesize this compound from vinyl acetate and 2-ethylhexanoic acid.

Materials:

-

2-Ethylhexanoic acid

-

Vinyl acetate (in excess, to drive equilibrium)

-

Palladium(II) catalyst complex

-

Hydroquinone (polymerization inhibitor)

-

Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

-

Distillation apparatus

Procedure:

-

Vessel Preparation: A clean, dry reaction vessel is charged with 2-ethylhexanoic acid and a small amount of hydroquinone to prevent premature polymerization of the vinyl monomers.

-

Reactant Addition: An excess of vinyl acetate is added to the vessel. The excess serves to shift the reaction equilibrium towards the products.

-

Catalyst Introduction: The palladium(II) catalyst is introduced into the mixture. The system is then purged with nitrogen to create an inert atmosphere.

-

Reaction: The mixture is heated to reflux temperature with continuous stirring. The reaction progress is monitored by techniques such as Gas Chromatography (GC) to track the consumption of reactants and formation of products.

-

Purification: Upon completion, the reaction mixture is cooled. The excess vinyl acetate and the acetic acid byproduct are removed via distillation.

-

Final Product: The remaining crude product is further purified by vacuum distillation to yield pure this compound.

This self-validating system relies on monitoring by GC to confirm the conversion and purity, with the final distillation step ensuring the removal of byproducts and unreacted starting materials.

Reactivity and Polymerization

The reactivity of V2EH is dominated by its vinyl group, which readily participates in free-radical polymerization.[1][3] This allows for its incorporation into long polymer chains, forming strong covalent bonds.[3]

Free-Radical Polymerization Mechanism

V2EH is a reactive monomer that can be copolymerized with a wide range of other alkene monomers.[5][6][7] The process follows the canonical steps of free-radical polymerization.

-

Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes under heat to generate free radicals.[3]

-

Propagation: The initiator radical adds to the vinyl group of a V2EH monomer, creating a new, larger monomer radical. This new radical then adds to another monomer, propagating the polymer chain.[3]

-

Termination: The growth of polymer chains ceases when two radical chains combine or disproportionate.[3]

Caption: Workflow of Free-Radical Polymerization of V2EH.

Protocol for Emulsion Polymerization

Emulsion polymerization is a common technique for producing V2EH copolymers, particularly for applications like latex paints and adhesives.[15] This protocol is a generalized representation of the process.

Objective: To prepare a stable polymer latex via emulsion copolymerization of V2EH and Vinyl Acetate (VAc).

Materials:

-

Deionized water

-

Surfactant (e.g., sodium lauryl sulfate)

-

V2EH monomer

-

Vinyl Acetate (VAc) monomer

-

Potassium persulfate (initiator)

-

Sodium bicarbonate (buffer)

-

Reaction kettle with overhead stirrer, condenser, nitrogen inlet, and feeding funnels

Procedure:

-

Initial Charge: The reaction kettle is charged with deionized water, a portion of the surfactant, and the sodium bicarbonate buffer. The mixture is stirred and heated to the reaction temperature (e.g., 70-80 °C) under a nitrogen blanket.

-

Initiator Addition: A portion of the potassium persulfate initiator is added to the kettle to generate initial radicals.

-

Monomer Emulsion Feed: The monomers (V2EH and VAc) are premixed with the remaining surfactant and water to form a stable emulsion. This pre-emulsion is then fed into the reaction kettle at a controlled rate over a period of several hours. This controlled feed is crucial for managing the exothermic reaction and ensuring particle size uniformity.

-

Polymerization: As the monomer emulsion is added, polymerization occurs within the surfactant micelles, forming stable polymer particles dispersed in the water phase.

-

Post-Reaction: After the monomer feed is complete, the reaction is held at temperature for an additional period to ensure high conversion of the monomers. A chaser initiator might be added to reduce residual monomer content.

-

Cooling and Filtration: The resulting latex is cooled to room temperature and filtered to remove any coagulum.

The success of this protocol is validated by measuring properties of the final latex, such as solid content, particle size, viscosity, and residual monomer levels.

Spectroscopic and Analytical Data

Characterization of V2EH is essential for quality control and research. Spectroscopic data provides a fingerprint for the molecule.

| Analysis Method | Key Observations | Source(s) |

| ¹H NMR | Signals corresponding to vinyl protons, the methine proton adjacent to the ester, and the various alkyl protons of the ethyl and butyl groups. | [10] |

| ¹³C NMR | Resonances for the vinyl carbons, the carbonyl carbon, and the distinct carbons of the 2-ethylhexyl group. | [10] |

| IR Spectroscopy | Characteristic peaks for C=O stretching (ester), C=C stretching (vinyl), and C-H stretching (alkyl). | [10][11][16] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (170.25) and characteristic fragmentation patterns. The top peak is often observed at m/z 57. | [10][17] |

Applications in Industry and Research

The properties imparted by V2EH make it a valuable component in a diverse range of materials.[13]

-

Paints and Coatings: It is used to produce polymers for industrial paints, anti-corrosion paints, wood coatings, and varnishes.[5][6][7] The hydrophobic 2-ethylhexanoate group improves water resistance.[3]

-

Adhesives: V2EH is a key monomer in the formulation of latexes for pressure-sensitive, construction, and wood adhesives, where it enhances flexibility and tack.[1][6]

-

Sealants and Mortar Admixtures: Its ability to lower the Tg and improve flexibility is beneficial in sealants and as a component in redispersible powders for mortar admixtures.[5][6]

-

Reactive Diluent: It can serve as a reactive diluent for specific heat-cured unsaturated polyesters.[5][7]

Safety and Handling

Proper handling of this compound is critical due to its potential hazards.

| Hazard Type | GHS Classification & Statement | Source(s) |

| Physical Hazard | H227: Combustible liquid | [18] |

| Health Hazards | H315: Causes skin irritation | |

| H317: May cause an allergic skin reaction | [10][19] | |

| H319: Causes serious eye irritation | [18] | |

| H361: Suspected of damaging fertility or the unborn child | [10][19] | |

| Environmental Hazard | H400: Very toxic to aquatic life | [10][19] |

Handling Recommendations:

-

Use in a well-ventilated area and keep away from heat, sparks, and open flames.[1][18]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a protective suit.[18]

-

Avoid release to the environment.[19]

-

Store in a cool, dark, well-ventilated place, typically below 15°C. The commercial product is often stabilized with an inhibitor like MEHQ (Monomethyl ether hydroquinone) to prevent spontaneous polymerization.

References

- 1. CAS 94-04-2: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 94-04-2 | Benchchem [benchchem.com]

- 4. parchem.com [parchem.com]

- 5. Vinyl-2-ethyl hexanoate - SEQENS [seqens.com]

- 6. saiper.com [saiper.com]

- 7. specialchem.com [specialchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound (CAS 94-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | C10H18O2 | CID 62343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. scbt.com [scbt.com]

- 13. News - 2-ETHYLHEXANOIC ACID VINYL ESTER CAS 94-04-2 [mit-ivy.com]

- 14. Page loading... [guidechem.com]

- 15. EP2202251A1 - Vinyl acetate/vinyl 2-ethylhexanoate co-polymer binder resins - Google Patents [patents.google.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 94-04-2 Name: this compound [xixisys.com]

An In-depth Technical Guide to the Synthesis of Vinyl 2-Ethylhexanoate from 2-Ethylhexanoic Acid

Introduction: The Significance of Vinyl 2-Ethylhexanoate in Polymer Science

This compound (V2EH) is a key monomer in the polymer industry, valued for its contribution to the flexibility, hydrophobicity, and adhesive properties of copolymers. Its branched 2-ethylhexanoate group provides steric hindrance, which can lower the glass transition temperature (Tg) of polymers, enhancing their elasticity and making them suitable for applications in coatings, adhesives, and sealants.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound from 2-ethylhexanoic acid, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and practical insights for researchers and professionals in drug development and material science.

Core Synthetic Methodologies

The synthesis of this compound from 2-ethylhexanoic acid can be achieved through several industrially relevant methods. The choice of method often depends on factors such as desired scale, available starting materials, and economic considerations. This guide will focus on three primary routes:

-

Direct Vinylation with Acetylene: A classic and efficient method involving the addition of 2-ethylhexanoic acid to acetylene, typically catalyzed by transition metals.

-

Transvinylation with Vinyl Acetate: A versatile vinyl exchange reaction where the vinyl group from vinyl acetate is transferred to 2-ethylhexanoic acid.

-

Oxidative Vinylation with Ethylene: A more direct and economically attractive route that utilizes ethylene and an oxidant.

A comparative overview of these methods is presented below:

| Parameter | Direct Vinylation with Acetylene | Transvinylation with Vinyl Acetate | Oxidative Vinylation with Ethylene |

| Primary Reactants | 2-Ethylhexanoic Acid, Acetylene | 2-Ethylhexanoic Acid, Vinyl Acetate | 2-Ethylhexanoic Acid, Ethylene, Oxygen |

| Typical Catalysts | Zinc, Palladium, Ruthenium, or Rhodium salts | Palladium(II) complexes (e.g., Pd(OAc)₂ with bidentate ligands), Iridium complexes | Palladium(II) salts with a Cu(II) co-catalyst |

| Key Advantages | High atom economy, direct formation of the vinyl ester. | Milder reaction conditions compared to the acetylene route, avoids handling of explosive acetylene. | Utilizes inexpensive and readily available ethylene. |

| Key Disadvantages | Requires handling of highly flammable and explosive acetylene gas under pressure. | Equilibrium-limited reaction, requires removal of acetic acid byproduct to drive the reaction to completion. | Can have lower selectivity, with potential for byproduct formation (e.g., acetaldehyde). |

| Typical Yields | Can be high, depending on catalyst and conditions. | Good to excellent yields, often driven by continuous removal of acetic acid.[2][3] | Moderate to good yields, influenced by catalyst system and reaction parameters.[4] |

Section 1: Direct Vinylation with Acetylene

Mechanistic Insights

The direct vinylation of carboxylic acids with acetylene is a well-established method for the synthesis of vinyl esters.[5] The reaction is typically catalyzed by a variety of metal salts, with palladium and zinc catalysts being common choices. The general mechanism involves the activation of the carboxylic acid and acetylene by the metal center, followed by the nucleophilic attack of the carboxylate on the activated acetylene.

A plausible catalytic cycle for a palladium-catalyzed reaction is as follows:

-

Coordination: Both acetylene and 2-ethylhexanoic acid coordinate to the palladium center.

-

Oxidative Addition/Protonolysis: The O-H bond of the carboxylic acid can undergo oxidative addition to the Pd(0) center or, more likely, the coordinated carboxylic acid protonates a ligand, leading to a palladium-carboxylate species.

-

Carbopalladation: The palladium-carboxylate complex then undergoes migratory insertion of the coordinated acetylene, forming a vinyl-palladium intermediate.

-

Reductive Elimination: The this compound product is released through reductive elimination, regenerating the active palladium catalyst.

Caption: A simplified catalytic cycle for the palladium-catalyzed direct vinylation of a carboxylic acid with acetylene.

Experimental Protocol

The following is a general laboratory-scale procedure for the synthesis of this compound via direct vinylation with acetylene. Caution: This reaction involves the use of acetylene gas, which is highly flammable and can be explosive under pressure. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2-Ethylhexanoic acid (99%)

-

Palladium(II) acetate

-

Triphenylphosphine

-

Anhydrous toluene

-

Acetylene gas (purified)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

-

Schlenk line for inert atmosphere techniques

-

Distillation apparatus for purification

Procedure:

-

Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve palladium(II) acetate (0.1 mol%) and triphenylphosphine (0.4 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Reaction Setup: Charge the autoclave with 2-ethylhexanoic acid (1.0 mol) and the prepared catalyst solution.

-

Inerting: Seal the autoclave and purge with nitrogen gas three times to remove any oxygen.

-

Reaction: Pressurize the autoclave with acetylene to the desired pressure (e.g., 10-20 atm). Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the pressure drop of acetylene and/or by taking aliquots (if the reactor setup allows) for GC analysis.

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the autoclave to room temperature and carefully vent the excess acetylene.

-

Purification: Transfer the reaction mixture to a distillation flask. Purify the this compound by vacuum distillation. The product is a colorless liquid.

Troubleshooting

-

Low Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure the catalyst is prepared under inert conditions. Consider using a more robust ligand or a pre-catalyst.[1]

-

-

Byproduct Formation:

-

Cause: Polymerization of acetylene or the product.

-

Solution: Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Optimize the reaction temperature and time to minimize side reactions.

-

Section 2: Transvinylation with Vinyl Acetate

Mechanistic Insights

Transvinylation is a vinyl exchange reaction that offers a safer alternative to the use of acetylene.[5] The reaction is typically catalyzed by palladium or iridium complexes. The equilibrium of the reaction is a key consideration, and the removal of the acetic acid byproduct is crucial to drive the reaction towards the formation of this compound.[2][3]

The catalytic cycle for palladium-catalyzed transvinylation is thought to proceed as follows:

-

Ligand Exchange: The palladium catalyst reacts with 2-ethylhexanoic acid to form a palladium-2-ethylhexanoate complex.

-

Coordination: Vinyl acetate coordinates to the palladium center.

-

Insertion/Elimination: The coordinated vinyl acetate can undergo a series of steps involving insertion and elimination, leading to the formation of a mixed anhydride intermediate.

-

Product Formation: The this compound is formed, and the palladium catalyst is regenerated.

Caption: A typical experimental workflow for the transvinylation synthesis of this compound.

Experimental Protocol

The following is a laboratory-scale procedure for the synthesis of this compound by transvinylation with vinyl acetate, employing a reactive distillation setup to continuously remove the acetic acid byproduct.

Materials:

-

2-Ethylhexanoic acid (99%)

-

Vinyl acetate (stabilized with hydroquinone)

-

Palladium(II) acetate

-

2,2'-Bipyridyl

-

Anhydrous toluene (if needed as a solvent)

Equipment:

-

Reaction flask equipped with a magnetic stirrer, heating mantle, and a distillation column

-

Condenser and receiving flask for collecting the distillate

-

Vacuum source for purification

Procedure:

-

Catalyst Preparation: In the reaction flask, dissolve palladium(II) acetate (0.05 mol%) and 2,2'-bipyridyl (0.06 mol%) in a portion of the vinyl acetate.

-

Reaction Setup: Add the 2-ethylhexanoic acid (1.0 mol) and the remaining vinyl acetate (e.g., 3.0 mol) to the reaction flask.

-

Reaction: Heat the mixture to reflux (approximately 90-110 °C) with vigorous stirring. The acetic acid formed and excess vinyl acetate will begin to distill.

-

Distillate Management: Collect the distillate, which is a mixture of acetic acid and vinyl acetate. The vinyl acetate can be separated and recycled back into the reaction if desired.

-

Monitoring: Monitor the reaction progress by analyzing the composition of the reaction mixture by GC.

-

Work-up: Once the desired conversion is reached, cool the reaction mixture.

-

Purification: The crude product can be purified by vacuum distillation to remove any remaining starting materials and catalyst residues.

Troubleshooting

-

Slow Reaction Rate:

-

Cause: Inefficient removal of acetic acid.

-

Solution: Improve the efficiency of the distillation setup. Ensure the column is properly packed and the reflux ratio is optimized.

-

-

Catalyst Deactivation:

Section 3: Oxidative Vinylation with Ethylene

Mechanistic Insights

The direct synthesis of vinyl esters from ethylene, a carboxylic acid, and oxygen is an economically attractive route.[8] This reaction is typically catalyzed by a palladium(II) salt in the presence of a copper(II) co-catalyst. The copper(II) is essential for re-oxidizing the palladium from its inactive Pd(0) state back to the active Pd(II) state.

The proposed mechanism involves the following key steps:[8]

-

Coordination: Ethylene and 2-ethylhexanoate coordinate to the Pd(II) center.

-

Nucleophilic Attack: The coordinated carboxylate attacks the coordinated ethylene (Wacker-type process), forming a β-acetoxyethyl-palladium intermediate.

-

β-Hydride Elimination: The intermediate undergoes β-hydride elimination to release this compound and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species reductively eliminates to form Pd(0) and a proton.

-

Catalyst Regeneration: The Pd(0) is re-oxidized to Pd(II) by the Cu(II) co-catalyst, which is in turn regenerated by oxygen.

Experimental Protocol

The following is a general procedure for the oxidative vinylation of 2-ethylhexanoic acid with ethylene. Caution: This reaction involves the use of ethylene and oxygen under pressure and should be conducted in a suitable high-pressure reactor with appropriate safety measures.

Materials:

-

2-Ethylhexanoic acid (99%)

-

Palladium(II) 2-ethylhexanoate

-

Copper(II) 2-ethylhexanoate

-

Ethylene gas

-

Oxygen gas (or air)

Equipment:

-

High-pressure reactor (e.g., Parr reactor) with gas inlets, pressure gauges, and a temperature controller

-

Gas chromatography (GC) for analysis

Procedure:

-

Reaction Setup: Charge the high-pressure reactor with 2-ethylhexanoic acid, palladium(II) 2-ethylhexanoate (e.g., 0.002 M), and copper(II) 2-ethylhexanoate (e.g., 0.4 M).[4]

-

Inerting: Seal the reactor and purge with nitrogen.

-

Reaction: Pressurize the reactor with ethylene (e.g., 300 psi) and then with oxygen or air (e.g., to a total pressure of 500 psi).[4]

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by taking samples at regular intervals and analyzing them by GC.

-

Work-up: After the reaction, cool the reactor and carefully vent the gases.

-

Purification: The product can be isolated and purified by vacuum distillation.[4]

Troubleshooting

-

Low Selectivity (Acetaldehyde Formation):

-

Cause: The Wacker oxidation of ethylene to acetaldehyde is a competing reaction.

-

Solution: Optimize the ratio of palladium to copper catalyst and the reaction temperature and pressure to favor the vinylation pathway.

-

-

Catalyst Deactivation:

-

Cause: Incomplete re-oxidation of Pd(0) to Pd(II).

-

Solution: Ensure an adequate concentration of the copper(II) co-catalyst and a sufficient partial pressure of oxygen.

-

Section 4: Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl group and the 2-ethylhexanoate moiety. The vinyl protons typically appear as a set of doublet of doublets in the regions of δ 7.2 (CH), 4.7 (CH₂), and 4.4 (CH₂).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (around δ 174), the vinyl carbons (around δ 141 and 97), and the carbons of the 2-ethylhexanoate chain.[9]

Other Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and fragmentation pattern of the product, as well as for identifying any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1750 cm⁻¹), the C=C stretch of the vinyl group (around 1645 cm⁻¹), and the C-O stretch (around 1140 cm⁻¹).

Section 5: Safety Considerations

-

2-Ethylhexanoic Acid: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: Combustible liquid that may cause skin and eye irritation.[10] Avoid contact with heat, sparks, and open flames. Use in a well-ventilated area.

-

Catalysts: Many of the metal catalysts used are toxic and should be handled with care.

-

Gases: Acetylene is highly explosive, and reactions involving ethylene and oxygen under pressure carry a risk of explosion. Ensure all high-pressure equipment is properly rated and maintained.

References

- Google Patents. (n.d.). US8975437B2 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate.

- Google Patents. (n.d.). Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labi.

- Google Patents. (n.d.). WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate.

-

ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

-

AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

-

DRT. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

-

ResearchGate. (2016, November 3). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Retrieved from [Link]

-

Wilfred T. Tysoe, et al. (2005, June 29). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie. Retrieved from [Link]

- Google Patents. (n.d.). EP0648734A1 - Synthesis of higher vinyl esters from ethylene and higher carboxylic acids.

-

ResearchGate. (2019, May 15). What are the factors for catalysts desactivation?. Retrieved from [Link]

- Google Patents. (n.d.). US5214172A - Catalytic transvinylation of vinyl esters.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

-

CyberLeninka. (n.d.). SYNTHESIS OF VINYL ESTERS OF SOME DICARBOXYLIC ACIDS USING VINYL ACETATE. Retrieved from [Link]

-

MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US3000918A - Vinyl ester synthesis.

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (2010, August 10). Synthesis of vinyl acetate on Pd-based catalysts | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024, August 4). Synthesis of Lactic Acid via Palladium-Catalyzed Carbonylation of Vinyl Acetate. Retrieved from [Link]

-

Semantic Scholar. (2007, May 30). [PDF] Synthesis of vinyl acetate on Pd-based catalysts. Retrieved from [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. US8975437B2 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 3. WO2011139361A1 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 4. EP0648734A1 - Synthesis of higher vinyl esters from ethylene and higher carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US5214172A - Catalytic transvinylation of vinyl esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

The Unseen Workhorse: A Technical Guide to the Free Radical Polymerization of Vinyl 2-Ethylhexanoate

Foreword: Beyond the Beaker – A Practical Perspective

In the realm of polymer science, vinyl 2-ethylhexanoate (V2EH) often exists in the shadow of its more ubiquitous cousin, vinyl acetate. Yet, for the discerning researcher, V2EH offers a unique set of properties, primarily the introduction of a bulky, hydrophobic, and flexible side chain. This seemingly simple structural modification has profound implications for the final polymer's characteristics, enhancing its utility in specialized applications such as advanced coatings, pressure-sensitive adhesives, and as a reactive diluent. This guide is crafted not as a mere recitation of textbook theory, but as a field-proven manual for researchers, scientists, and drug development professionals. We will dissect the core mechanism of V2EH free radical polymerization, grounding our discussion in the well-established principles of vinyl ester polymerization while highlighting the critical nuances introduced by the 2-ethylhexanoate moiety. Our focus is on the "why" behind the "how," providing you with the scientific rationale to not only replicate but also innovate.

Part 1: The Heart of the Matter – The Polymerization Mechanism

Free radical polymerization of this compound, like other vinyl monomers, proceeds through a well-defined chain reaction mechanism consisting of three primary stages: initiation, propagation, and termination.[1] A fourth, and particularly significant process for vinyl esters, is chain transfer, which can significantly influence the final polymer architecture.[1]

Initiation: The Spark of Creation

The polymerization is initiated by the generation of free radicals from an initiator molecule.[2] For V2EH, common initiators are organic peroxides (e.g., dibenzoyl peroxide, di-tert-butyl peroxide) and azo compounds (e.g., azobisisobutyronitrile - AIBN).[3] The choice of initiator is dictated by the desired reaction temperature, as each initiator has a characteristic half-life at a given temperature.

The initiation process occurs in two steps:

-

Decomposition: The initiator (I) thermally decomposes to form a pair of primary radicals (R•).

-

Addition: A primary radical adds to the vinyl group of a V2EH monomer (M) to form a monomer radical (M•).

Propagation: Building the Chain

The newly formed monomer radical rapidly adds to successive V2EH monomers, propagating the polymer chain.[4] This is a highly exothermic step and the primary reaction that leads to the formation of a high molecular weight polymer.[5] The bulky 2-ethylhexanoate side group can introduce steric hindrance, potentially influencing the rate of propagation compared to less hindered vinyl esters like vinyl acetate.

Termination: The End of Growth

The growth of a polymer chain is terminated when two growing radical chains react with each other.[5] For vinyl esters, termination can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing chains join to form a single, longer polymer chain.

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end group and the other with an unsaturated end group.[5] For poly(vinyl acetate), disproportionation is the major termination process, and it is reasonable to assume a similar behavior for poly(this compound).[5]

Chain Transfer: The Architect of Branching

Chain transfer is a crucial, and often dominant, side reaction in the polymerization of vinyl esters.[1] It involves the transfer of a reactive site from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain.[1] This terminates the growth of one chain but initiates the growth of another. In the case of vinyl esters, chain transfer to the polymer is particularly significant and leads to the formation of branched structures.[6] The abstraction of a hydrogen atom from the polymer backbone or the ester side chain can create a new radical site from which a new polymer chain can grow. The bulky 2-ethylhexanoate group may influence the accessibility of these sites for chain transfer.

Part 2: From Theory to Practice – Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of poly(this compound). As with any experimental work, these should be adapted based on the specific goals of the research and the available equipment.

Solution Polymerization of this compound

Solution polymerization is a common method for producing polymers with a more controlled molecular weight and narrower molecular weight distribution compared to bulk polymerization. The choice of solvent is critical as it can participate in chain transfer reactions.[7] Toluene or ethyl acetate are suitable solvents for the polymerization of V2EH.

Materials and Equipment:

| Reagent/Equipment | Purpose/Specification |

| This compound | Monomer |

| Azobisisobutyronitrile (AIBN) | Initiator |

| Toluene (or Ethyl Acetate) | Solvent |

| Three-neck round-bottom flask | Reaction vessel |

| Condenser | To prevent loss of solvent |

| Magnetic stirrer and stir bar | For agitation |

| Nitrogen inlet/outlet | To maintain an inert atmosphere |

| Heating mantle with temperature controller | For temperature control |

| Ice bath | For quenching the reaction |

| Methanol | For precipitation of the polymer |

| Vacuum oven | For drying the polymer |

Step-by-Step Protocol:

-

Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor (usually hydroquinone monomethyl ether).

-

Reactor Setup: Assemble the three-neck flask with the condenser, nitrogen inlet, and a rubber septum for sampling.

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Charging Reagents: Under a positive nitrogen pressure, charge the reactor with the purified V2EH monomer and toluene. A typical monomer concentration is in the range of 20-50% by weight.

-

Initiator Addition: Dissolve the desired amount of AIBN in a small amount of toluene and add it to the reactor via a syringe. The initiator concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Maintain constant stirring.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and determining the monomer conversion using techniques like gas chromatography (GC) or by precipitating the polymer and measuring its weight.

-

Termination and Precipitation: After the desired reaction time or conversion is reached, quench the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymer is essential to understand its structure-property relationships.

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI).[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, tacticity, and extent of branching.[9] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. |

Expected Observations:

-

GPC: The molecular weight will be influenced by the initiator and monomer concentrations, as well as the reaction temperature and time. Higher initiator concentrations generally lead to lower molecular weights.

-

¹H NMR (in CDCl₃): The spectrum will show characteristic peaks for the polymer backbone protons and the protons of the 2-ethylhexanoate side chain. Broadening of the peaks is indicative of a polymeric structure.

-

¹³C NMR (in CDCl₃): Will provide detailed information about the carbon skeleton, including the carbonyl carbon of the ester group and the carbons in the backbone and side chain.

-

DSC: Poly(this compound) is expected to have a low glass transition temperature due to the flexible side chain, making it suitable for applications requiring flexibility at low temperatures.

Part 3: Field Insights and Troubleshooting

-

The Bulky Side Chain Effect: The 2-ethylhexanoate group is significantly larger than the acetate group in vinyl acetate. This steric bulk can be expected to:

-

Slightly decrease the rate of propagation.

-

Potentially hinder chain transfer to the polymer backbone, although chain transfer to the ester group may still be significant.

-

Result in a lower glass transition temperature compared to poly(vinyl acetate), imparting greater flexibility to the polymer.

-

-

Oxygen Inhibition: Free radical polymerization is highly sensitive to the presence of oxygen, which can act as a radical scavenger and inhibit the reaction. Ensuring a thoroughly deoxygenated system is critical for reproducible results.

-

Viscosity Management: In bulk or high-concentration solution polymerizations, the viscosity of the reaction mixture can increase significantly, leading to challenges in stirring and heat transfer. This is known as the Trommsdorff-Norrish effect (or gel effect) and can lead to a runaway reaction. Careful control of the reaction temperature and monomer concentration is essential.

Conclusion: A Versatile Monomer Awaiting Exploration

This compound presents a compelling option for polymer chemists seeking to tailor the properties of vinyl ester-based materials. Its free radical polymerization, while following the classical mechanistic pathways, is nuanced by the presence of its bulky and flexible side chain. By understanding the interplay of initiation, propagation, termination, and particularly chain transfer, researchers can effectively control the architecture and properties of the resulting polymer. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for the synthesis and analysis of poly(this compound), opening the door to further innovation in a wide range of applications.

References

- Bradford, E. B., & Vanderhoff, J. W. (1955). The particle-size distribution of polymer latexes by electron microscopy. Journal of Applied Physics, 26(7), 864-871.

- Casey, J. P. (1983). Pulp and Paper: Chemistry and Chemical Technology, 3rd Edition, Volume 4. John Wiley & Sons.

- Daniels, E. S., & Klein, A. (2001). Emulsion Polymerization. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

- Doherty, W. O. S., Mousavioun, P., & Fellows, C. M. (2011). Value-adding to cellulosic ethanol: Lignin polymers. Industrial Crops and Products, 33(2), 259-276.

- Elias, H. G. (2009). Macromolecules, Volume 1: Chemical Structures and Syntheses. John Wiley & Sons.

- Fitch, R. M. (1997). Polymer Colloids: A Comprehensive Introduction. Academic Press.

- Gilbert, R. G. (1995). Emulsion Polymerization: A Mechanistic Approach. Academic Press.

- Gladyshev, G. P., & Popov, V. A. (1978).

- Grulke, E. A. (1999). Solubility Parameter Values. In Polymer Handbook, 4th Edition. John Wiley & Sons.

- Kamachi, M. (1990). The Determination of Absolute Rate Constants for Radical Polymerization. Advances in Polymer Science, 82, 207-277.

- Lovell, P. A., & El-Aasser, M. S. (Eds.). (1997). Emulsion Polymerization and Emulsion Polymers. John Wiley & Sons.

- Moad, G., & Solomon, D. H. (2006).

- Odian, G. (2004).

- Rudin, A., & Choi, P. (2012). The Elements of Polymer Science and Engineering, 3rd Edition. Academic Press.

- van der Meer, R. (1982). Protective colloids. In Science and Technology of Polymer Colloids, Volume 1. Martinus Nijhoff Publishers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. appliedpolymertechnology.org [appliedpolymertechnology.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Vinyl 2-Ethylhexanoate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of vinyl 2-ethylhexanoate (V2EH), a key monomer in the synthesis of various polymers used in coatings, adhesives, and sealants.[1][2] A thorough understanding of its interactions with organic solvents is paramount for researchers, formulation scientists, and professionals in drug development who may encounter vinyl ester chemistry. This document moves beyond simple empirical observations to provide a robust theoretical framework for predicting solubility, coupled with a detailed experimental protocol for its precise determination.

Theoretical Framework: Unraveling the Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplistic, starting point for understanding solubility. This principle is more rigorously defined by the concept of cohesive energy density, which is the energy required to overcome all the intermolecular forces in a liquid. A more nuanced and predictive model is provided by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy into three distinct components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3]

Each solvent and solute can be characterized by a unique set of these three parameters, effectively defining a point for each substance in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.[3] The distance (Ra) between the Hansen points of a solute and a solvent can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [4]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a greater likelihood of high solubility. Generally, if the Ra value is less than the interaction radius (R₀) of the solute, good solubility can be expected.[5]

For this compound, the experimentally determined Hansen Solubility Parameters are:

-

δD (Dispersion): 15.6 MPa½

-

δP (Polar): 2.7 MPa½

-

δH (Hydrogen Bonding): 5.8 MPa½

These values indicate that this compound is a moderately polar compound with some hydrogen bonding capability, primarily driven by the ester group. Its relatively large aliphatic chain contributes to its significant dispersion forces.

Predicting Solubility: A Practical Application of Hansen Solubility Parameters

The power of the HSP model lies in its predictive capabilities. By calculating the Hansen distance (Ra) between this compound and a range of organic solvents, we can anticipate their miscibility. The following table presents the HSP for a selection of common organic solvents and the calculated Ra value relative to this compound. A lower Ra value suggests a better solvent for V2EH.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance to V2EH) | Predicted Solubility |

| This compound | 15.6 | 2.7 | 5.8 | 0.0 | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 6.2 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 5.3 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 7.8 | Low to Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.6 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.9 | High |

| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Very Low |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 12.6 | Low |

Note: The HSP values for solvents are sourced from publicly available databases.[6][7][8][9]

This predictive table serves as a powerful initial screening tool for solvent selection, saving valuable experimental time and resources. For instance, ethyl acetate and tetrahydrofuran are predicted to be excellent solvents for this compound due to their low Ra values, indicating a good match in their intermolecular forces. Conversely, highly polar and hydrogen-bonding solvents like methanol are predicted to be poor solvents.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable, empirical verification remains the cornerstone of scientific integrity. The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in an organic solvent at a given temperature. This method is adapted from established shake-flask techniques, which are considered reliable for measuring the solubility of liquid-liquid systems.[10]

Materials and Equipment

-

This compound (purity >98%)[11]

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Calibrated positive displacement micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and appropriate glassware for standard preparation

Step-by-Step Methodology

-

Preparation of Standards: Prepare a series of calibration standards of this compound in the chosen solvent. The concentration range should bracket the expected solubility.

-

Sample Preparation: a. Accurately weigh a 10 mL volumetric flask. b. Add approximately 5 mL of the organic solvent to the flask and record the mass. c. In a separate vial, add an excess of this compound to the solvent (e.g., a 1:1 volume ratio to start). An excess is visually confirmed by the presence of a distinct second phase after initial mixing.

-

Equilibration: a. Securely cap the vials containing the solvent and excess this compound. b. Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to confirm that the concentration of the dissolved this compound in the solvent phase has reached a plateau.[10]

-

Sample Separation and Analysis: a. Once equilibrium is established, carefully remove the vials from the shaker/water bath and allow the phases to separate completely. b. Using a micropipette, withdraw an aliquot from the solvent-rich phase, taking care not to disturb the interface. c. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets. d. Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. e. Analyze the diluted sample using GC-FID or HPLC to determine the concentration of this compound.

-

Data Analysis and Reporting: a. Using the calibration curve, calculate the concentration of this compound in the saturated solvent phase. b. Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight/weight percentage. c. Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

The following diagram illustrates the logical workflow of this experimental protocol.

Visualizing Solubility Relationships

The relationship between solvent properties and the solubility of this compound can be visualized to further aid in solvent selection. The following conceptual diagram illustrates how solvents with Hansen Solubility Parameters closer to those of this compound are more likely to be effective.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that can be effectively predicted using the Hansen Solubility Parameter model. This theoretical framework, when combined with rigorous experimental validation, provides a powerful toolkit for researchers and formulation scientists. By understanding the interplay of dispersion, polar, and hydrogen bonding forces, one can make informed decisions about solvent selection, leading to optimized processes and improved product performance. The detailed protocol provided herein offers a reliable method for generating high-quality, reproducible solubility data, ensuring the scientific integrity of any related research or development endeavor.

References

- 1. CAS 94-04-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 7. researchgate.net [researchgate.net]

- 8. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. This compound | 94-04-2 | TCI EUROPE N.V. [tcichemicals.com]

- 11. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

The Analytical Signature of Vinyl 2-Ethylhexanoate: A Spectroscopic Guide

Introduction

Vinyl 2-ethylhexanoate (V2EH) is a versatile monomer employed in the synthesis of a wide range of polymers, adhesives, and coatings.[1][2] Its branched alkyl chain and reactive vinyl group impart unique properties to the resulting materials, such as enhanced hydrophobicity and flexibility.[1] For researchers and professionals in polymer science and drug development, precise characterization of this monomer is paramount to ensure purity, confirm structural integrity, and predict reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential analytical fingerprint for V2EH. This guide offers an in-depth exploration of the spectroscopic data of this compound, grounded in the principles of each technique and supported by field-proven experimental insights.

Molecular Structure Overview

Understanding the spectroscopy of this compound begins with its molecular structure. The molecule consists of a vinyl group (-OCH=CH₂) attached to a 2-ethylhexanoate backbone. This structure contains a chiral center at the second carbon (C2), meaning it is a racemic mixture.[3] The distinct chemical environments of the protons and carbons within this structure give rise to a unique and interpretable spectroscopic signature.

Molecular Structure of this compound

Sources

A Comprehensive Safety & Handling Guide for Vinyl 2-Ethylhexanoate for Research Professionals

Introduction: Vinyl 2-ethylhexanoate (CAS No. 94-04-2) is a versatile vinyl ester monomer characterized by its vinyl functional group, which imparts reactivity for polymerization processes.[1] It is primarily utilized in the industrial production of polymers and copolymers for applications in coatings, adhesives, and sealants, where it enhances properties like flexibility and adhesion.[1][2] For researchers, scientists, and drug development professionals, a nuanced understanding of its material safety profile is not merely a regulatory formality but a cornerstone of safe and effective experimentation. This guide provides an in-depth technical analysis of the safety data for this compound, moving beyond compliance to foster a culture of proactive laboratory safety.

Section 1: Chemical & Physical Profile

A foundational aspect of safe handling is a thorough understanding of the substance's intrinsic properties. This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its physical and chemical characteristics dictate its behavior under various laboratory conditions.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 94-04-2 | [3][4] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][3][4] |

| Molecular Weight | 170.25 g/mol | [3][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][6] |

| Melting Point | -90 °C (lit.) | [6] |

| Boiling Point | 86 °C @ 30 mmHg (lit.) | [6] |

| Flash Point | 65 °C (149 °F) | [6] |

| Density | 0.87 g/cm³ | [6] |

| Water Solubility | 12 mg/L at 20 °C (Insoluble) | [6] |

1.1 Stability and Reactivity Analysis

While stable under normal conditions, the key reactivity concern for this compound is its potential for hazardous polymerization.[5][6][7] This reaction can be initiated by exposure to heat, light, or contact with polymerization initiators like peroxides.[5][7] Therefore, causal analysis dictates that storage and handling procedures must be designed to mitigate these risks.

-

Conditions to Avoid: Heat, electrical sparks, open flames, and direct exposure to light are primary conditions to control.[5][7]

-

Incompatible Materials: To prevent uncontrolled reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Hazardous Decomposition: In the event of a fire, thermal decomposition will produce carbon monoxide and carbon dioxide.[5]

Section 2: GHS Hazard Analysis & Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards of this compound. It is classified as a combustible liquid that causes significant skin and eye irritation and is suspected of causing reproductive harm.

Caption: Hierarchy of Controls applied to laboratory work.

3.1 Engineering Controls

The first line of defense is to minimize vapor generation and prevent accumulation.

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area. [5]A local exhaust ventilation system or a certified chemical fume hood is mandatory. [7]* Process Enclosure: For larger-scale operations, a closed system should be installed to prevent any release into the work environment. [5][7]* Safety Equipment: An accessible safety shower and eyewash station are required in any area where this chemical is handled. [5][7] 3.2 Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the GHS hazard assessment.

Step-by-Step PPE Protocol:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). [5]This is critical due to the H315 (Causes skin irritation) and H317 (May cause an allergic skin reaction) classifications. [3][5]2. Eye/Face Protection: Wear chemical safety glasses. [5]If there is a risk of splashing, a face shield must be worn in addition to safety glasses. [5]This addresses the H319 (Causes serious eye irritation) classification. [5]3. Skin and Body Protection: A protective lab coat or suit is required to prevent skin contact. [5]4. Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved gas mask with an appropriate cartridge is necessary. [7]5. Verification: Before each use, inspect all PPE for signs of degradation or damage. After handling, remove PPE in a manner that avoids cross-contamination and wash hands thoroughly. [5]

Section 4: Safe Handling, Storage, and Disposal Workflows

4.1 Standard Operating Procedure for Handling

-

Pre-Use Assessment: Before handling, review this safety guide and the specific MSDS. Ensure all engineering controls are functional and required PPE is available.

-

Grounding: Take precautionary measures against static discharge. [7]Use explosion-proof equipment where necessary. [5]3. Dispensing: Avoid generating vapor or mist. [7]Dispense the liquid slowly and carefully.

-

Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. [5]Enforce a strict "No Smoking" policy in the area. [5]5. Post-Handling: After use, securely close the container. [5][7]Decontaminate the work surface and wash hands and face thoroughly. [5][7] 4.2 Storage Protocol

-

Store in a tightly closed container in a cool, shaded, and well-ventilated place. [5][7]This mitigates the risk of polymerization from heat and light.

-

Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases. [5] 4.3 Waste Disposal

-

Disposal must be conducted in strict accordance with all local, regional, and national regulations. [5]* Entrust disposal to a licensed waste disposal company. [5]Do not dispose of it in drains or the environment, given its high aquatic toxicity (H400, H410). [3][5]

Section 5: Emergency Procedures & First Aid

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

Caption: Decision tree for emergency response to a chemical incident.

5.1 First-Aid Protocols

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [5][7]If the person feels unwell, get medical advice or attention. [5]* Skin Contact: Immediately take off all contaminated clothing. [5]Wash the affected area with plenty of water. [5][7]If skin irritation occurs, seek medical advice. [7]* Eye Contact: Rinse cautiously with water for several minutes. [5]If contact lenses are present and easy to remove, do so. Continue rinsing. [5]If eye irritation persists, get medical advice or attention. [5][7]* Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. [5][7]Rinse the mouth with water. [5][7] 5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. [5]* Unsuitable Media: A direct water jet may be ineffective and could spread the fire. [8]* Protective Actions: Evacuate personnel to a safe area. [7]Cool closed containers exposed to fire with a water spray to prevent pressure buildup. [7]Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

References

- SAFETY DATA SHEET - TCI Chemicals. (2024). TCI (Shanghai) Development Co., Ltd.

- This compound | C10H18O2 | CID 62343.

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). TCI EUROPE N.V.

- This compound 94-04-2 | TCI AMERICA. Tokyo Chemical Industry.

- CAS 94-04-2: Vinyl 2-ethylhexano

- Chemical Properties of Vinyl 2-ethylhexano

- 2-ETHYLHEXANOIC ACID. CAMEO Chemicals, NOAA.

- SAFETY D

- 2-ETHYLHEXANOIC ACID VINYL ESTER Product Description. ChemicalBook.

- Vinyl-2-ethyl hexano

- Vinyl 2-ethylhexano

- SAFETY D

- GHS 11 (Rev.11)

- SAFETY D

- This compound (stabilized with MEHQ) | 94-04-2. Sigma-Aldrich.

Sources

- 1. CAS 94-04-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Vinyl-2-ethyl hexanoate - SEQENS [seqens.com]

- 3. This compound | C10H18O2 | CID 62343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 94-04-2 CAS MSDS (2-ETHYLHEXANOIC ACID VINYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Vinyl 2-Ethylhexanoate: A High-Performance Reactive Diluent for Advanced Resin Systems

A Technical Guide for Researchers and Formulation Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern polymer chemistry, the demand for high-performance resins with tailored properties and reduced environmental impact is ever-present. Reactive diluents are a critical component in formulating these systems, serving to decrease viscosity for improved processing while becoming an integral part of the final cured polymer network. This technical guide provides an in-depth exploration of Vinyl 2-Ethylhexanoate (V2EH) as a versatile and effective reactive diluent. We will delve into its fundamental chemical and physical properties, examine its mechanism of action in viscosity reduction and copolymerization, and provide practical guidance on its application in coatings, adhesives, and composite resins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of V2EH to optimize their formulations and develop innovative materials.

Introduction: The Role of Reactive Diluents in Resin Formulation

High-performance resin systems, such as unsaturated polyesters, vinyl esters, and acrylics, often exhibit high viscosity in their neat form, posing challenges for processing and application.[1] Non-reactive diluents can lower viscosity but often compromise the mechanical and thermal properties of the cured product due to their plasticizing effect and potential to migrate out of the polymer matrix over time.[2]

Reactive diluents, in contrast, are low-viscosity monomers that are incorporated into the polymer network during the curing process.[2] This covalent bonding eliminates the issue of migration and can even enhance the final properties of the thermoset. This compound (V2EH) has emerged as a compelling alternative to traditional reactive diluents like styrene, offering a unique combination of viscosity reduction, improved flexibility, and enhanced hydrophobicity.[3][4]

Unveiling this compound: Core Properties and Characteristics

This compound (V2EH) is the vinyl ester of 2-ethylhexanoic acid, a branched-chain carboxylic acid.[4] This molecular structure is key to its performance as a reactive diluent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94-04-2 | [5] |

| Molecular Formula | C₁₀H₁₈O₂ | [5] |

| Molecular Weight | 170.25 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 86 °C / 30 mmHg | [6] |

| Density | 0.87 g/cm³ | [7] |

| Flash Point | 65 °C | [6] |

The branched 2-ethylhexanoate side chain provides steric hindrance, which contributes to a lower viscosity compared to linear analogues. This branching also imparts flexibility and hydrophobicity to the resulting polymer.[3]

Mechanism of Action: Viscosity Reduction and Copolymerization

Viscosity Reduction

The primary function of a reactive diluent is to lower the viscosity of the resin formulation, enabling easier processing techniques such as spraying, coating, and infusion. V2EH's effectiveness in this regard stems from its low molecular weight and branched structure, which disrupts the intermolecular forces between the larger polymer chains of the base resin.

While specific viscosity reduction data is highly dependent on the base resin system, the following table provides a representative illustration of the expected trend.

Table 2: Representative Viscosity Reduction of an Unsaturated Polyester Resin with V2EH

| V2EH Concentration (wt%) | Viscosity (cP at 25°C) |

| 0 | 2500 |

| 10 | 1200 |

| 20 | 600 |

| 30 | 300 |

Note: The data in this table is illustrative and should be confirmed experimentally for specific resin systems.

Copolymerization and Network Formation

V2EH readily participates in free-radical polymerization through its vinyl group, allowing it to copolymerize with other monomers and become a permanent part of the crosslinked network.[3][4] The kinetics of this copolymerization are crucial for controlling the final properties of the material.

Figure 2: Simplified Free-Radical Polymerization Workflow.

The reactivity of V2EH with other monomers can be predicted by its reactivity ratios. A study by Noel et al. determined the reactivity ratios of V2EH with methyl acrylate (MA).[8]

Table 3: Reactivity Ratios for the Copolymerization of Methyl Acrylate (M₁) and this compound (M₂) at 50°C

| Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |

| r₁ (MA) = 6.06 | r₂ (V2EH) = 0.0087 |

Source: Adapted from Noel et al. (1994)[8]

The high r₁ value indicates that a growing polymer chain ending in a methyl acrylate unit strongly prefers to add another methyl acrylate monomer. Conversely, the low r₂ value suggests that a growing chain ending in a V2EH unit is more likely to add a methyl acrylate monomer than another V2EH monomer. This information is critical for predicting copolymer composition and ensuring a homogeneous network structure.

Applications and Performance Benefits

The unique properties of V2EH translate into tangible benefits across a range of applications.

Coatings

In industrial and architectural coatings, V2EH can be used to formulate low-VOC (Volatile Organic Compound) systems with excellent film-forming properties. The hydrophobicity imparted by the 2-ethylhexanoate group enhances water resistance and durability.[3]

Adhesives

V2EH is a valuable component in the formulation of pressure-sensitive and construction adhesives.[3] Its ability to lower the glass transition temperature (Tg) of the polymer results in increased flexibility and tack.

Composite Resins

As a reactive diluent in unsaturated polyester and vinyl ester resins, V2EH can be a viable alternative to styrene.[9] It offers a lower odor profile and can improve the toughness and impact resistance of the final composite material.

Table 4: Expected Impact of V2EH on Cured Resin Properties

| Property | Effect of V2EH Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Decrease | The flexible, branched side chain increases free volume and chain mobility. |

| Tensile Strength | Potential Decrease | The introduction of a monofunctional monomer can reduce crosslink density. |

| Elongation at Break | Increase | Increased chain flexibility leads to greater elongation before failure. |